molecular formula C9H8N4O5Se B14894874 SCOTfluor lactic acid probe 510

SCOTfluor lactic acid probe 510

Cat. No.: B14894874
M. Wt: 331.15 g/mol
InChI Key: HQRYGRFCRSBEJR-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SCOTfluor lactic acid probe 510 is a red fluorescent probe used for imaging lactic acid metabolism in vivo. It is particularly suitable for applications such as flow cytometry and super-resolution microscopy. The compound has excitation and emission maxima at 485 nm and 605 nm, respectively .

Preparation Methods

Synthetic Routes and Reaction Conditions

SCOTfluor lactic acid probe 510 is synthesized through a series of chemical reactions involving the incorporation of a fluorescent moiety into the lactic acid structure. The chemical name of the compound is (2S)-2-Hydroxy-3-[(7-nitro-2,1,3-benzoselenadiazol-4-yl)amino]propanoic acid . The synthesis typically involves the reaction of lactic acid with 7-nitro-2,1,3-benzoselenadiazole under specific conditions to form the desired fluorescent probe.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

SCOTfluor lactic acid probe 510 primarily undergoes substitution reactions, where the fluorescent moiety is introduced into the lactic acid structure. The compound is stable under typical laboratory conditions and does not readily undergo oxidation or reduction reactions .

Common Reagents and Conditions

The synthesis of this compound involves reagents such as lactic acid and 7-nitro-2,1,3-benzoselenadiazole. The reactions are typically carried out in solvents like dimethyl sulfoxide (DMSO) under controlled temperature and pH conditions to ensure the formation of the desired product .

Major Products Formed

The major product formed from the synthesis of this compound is the fluorescent probe itself, which is used for imaging lactic acid metabolism in various biological systems .

Mechanism of Action

SCOTfluor lactic acid probe 510 exerts its effects by binding to lactic acid molecules and emitting fluorescence upon excitation. The fluorescent signal can be detected and quantified using techniques such as flow cytometry and microscopy. The molecular targets of the probe are the lactic acid molecules, and the pathways involved include the metabolic pathways of lactic acid in biological systems .

Properties

Molecular Formula

C9H8N4O5Se

Molecular Weight

331.15 g/mol

IUPAC Name

(2S)-2-hydroxy-3-[(4-nitro-2,1,3-benzoselenadiazol-7-yl)amino]propanoic acid

InChI

InChI=1S/C9H8N4O5Se/c14-6(9(15)16)3-10-4-1-2-5(13(17)18)8-7(4)11-19-12-8/h1-2,6,10,14H,3H2,(H,15,16)/t6-/m0/s1

InChI Key

HQRYGRFCRSBEJR-LURJTMIESA-N

Isomeric SMILES

C1=C(C2=N[Se]N=C2C(=C1)[N+](=O)[O-])NC[C@@H](C(=O)O)O

Canonical SMILES

C1=C(C2=N[Se]N=C2C(=C1)[N+](=O)[O-])NCC(C(=O)O)O

Origin of Product

United States

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